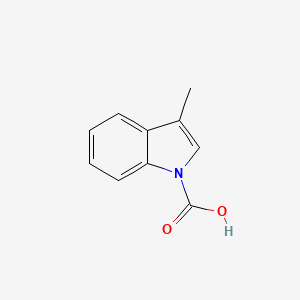

1H-Indole-1-carboxylic acid, 3-methyl-

Description

BenchChem offers high-quality 1H-Indole-1-carboxylic acid, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-carboxylic acid, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-6-11(10(12)13)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSXDZTZYZCUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388951 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-64-2 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indole-3-carboxylic Acid: Structure, Properties, and Synthetic Applications

Section 1: Introduction and Scope

The indole ring system is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1] Within this privileged class of heterocycles, functionalized indoles serve as indispensable building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 1-Methyl-1H-indole-3-carboxylic acid (CAS No: 32387-21-6), a synthetically versatile and commercially significant indole derivative.

It is important to clarify the nomenclature at the outset. The user's query, "1H-Indole-1-carboxylic acid, 3-methyl-," describes an N-carboxy indole, which is often a transient or protected species. This guide will focus on the stable, isomeric compound, 1-Methyl-1H-indole-3-carboxylic acid, where the indole nitrogen is methylated and the carboxylic acid moiety resides at the C3 position. This specific isomer is widely utilized in drug discovery due to the strategic placement of its functional groups, which allows for a diverse range of chemical modifications.[2] Its application as a key precursor in the development of targeted therapeutics, particularly kinase inhibitors, underscores its importance for researchers and drug development professionals.[2][3] This document will cover its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols.

Section 2: Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical profile of a building block are critical determinants of its utility in a synthetic campaign. 1-Methyl-1H-indole-3-carboxylic acid is a crystalline solid characterized by a planar indole core, an N-methyl group that enhances its lipophilicity relative to indole-3-carboxylic acid, and a C3-carboxylic acid group that serves as a primary handle for chemical elaboration.

Table 1: Key Physicochemical Properties of 1-Methyl-1H-indole-3-carboxylic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| CAS Number | 32387-21-6 | [4] |

| Melting Point | 197-200 °C (decomposition) | [4][5] |

| pKa | 4.01 ± 0.10 | [5] |

| XLogP3 | 1.8 - 2.1 | [5][6] |

| Appearance | White to off-white crystalline powder | - |

| SMILES String | Cn1cc(C(O)=O)c2ccccc12 | [7] |

| InChI Key | HVRCLXXJIQTXHC-UHFFFAOYSA-N | [7] |

Section 3: Spectroscopic Characterization

A comprehensive understanding of a compound's spectroscopic fingerprint is essential for reaction monitoring and quality control. The expected spectral data for 1-Methyl-1H-indole-3-carboxylic acid are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit a singlet for the N-methyl protons (N-CH₃) around 3.8-4.0 ppm. The proton at the C2 position of the indole ring would appear as a downfield singlet, often above 8.0 ppm. The aromatic protons on the benzene ring would present as a complex multiplet system between 7.0 and 8.0 ppm. The acidic proton of the carboxylic acid (-COOH) would be a broad singlet at a very downfield chemical shift (>12 ppm), which would disappear upon a D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. The quaternary and protonated carbons of the indole ring would resonate in the 100-140 ppm region. The N-methyl carbon would produce a signal in the aliphatic region, typically around 30-35 ppm. These assignments can be closely compared to its methyl ester derivative.[8]

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed at m/z = 175.18. Common fragmentation patterns may include the loss of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1680-1710 cm⁻¹. C-H stretching vibrations from the aromatic and methyl groups will appear just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

Section 4: Synthesis and Reactivity

Synthesis

A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. 1-Methyl-1H-indole-3-carboxylic acid can be readily prepared via the oxidation of its corresponding aldehyde, 1-methylindole-3-aldehyde.[3][4] This method is efficient and utilizes common laboratory reagents.

Experimental Protocol: Oxidation of 1-Methylindole-3-aldehyde

-

Dissolution: Dissolve 1-methylindole-3-aldehyde (1.0 eq) in a suitable solvent mixture such as aqueous tert-butanol or acetone.

-

Oxidant Preparation: In a separate flask, prepare a solution of potassium permanganate (KMnO₄, ~2.0-3.0 eq) in water. The use of an alkaline medium (e.g., dilute NaOH) can facilitate the reaction.[4]

-

Reaction: Cool the aldehyde solution in an ice bath to 0-5 °C. Add the KMnO₄ solution dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Expertise Note: The slow, controlled addition of the oxidant is critical to prevent over-oxidation and side reactions. The exothermic nature of the reaction necessitates external cooling to maintain selectivity.

-

-

Quenching: After the addition is complete and the characteristic purple color of permanganate has dissipated (indicating full consumption), quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) or by bubbling sulfur dioxide (SO₂) gas until the brown manganese dioxide (MnO₂) precipitate dissolves or changes color.

-

Work-up: Filter the reaction mixture to remove any remaining manganese salts. Transfer the filtrate to a separatory funnel and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of ~2-3. The desired product, 1-Methyl-1H-indole-3-carboxylic acid, will precipitate out of the solution as a solid.

-

Trustworthiness Note: Precipitation upon acidification is a self-validating step, confirming the successful conversion of the carboxylate salt to the neutral carboxylic acid, which has significantly lower aqueous solubility.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactivity and Applications

The primary utility of this compound stems from the reactivity of its carboxylic acid group. It serves as a robust precursor for a wide array of derivatives, most notably through amide bond formation. Its role as a key reactant has been demonstrated in the synthesis of numerous biologically active agents:[3]

-

Kinase Inhibitors: Used in the preparation of bisindolyl pyrimidinone analogs targeting Protein Kinase C (PKC) and derivatives that inhibit Cdc7 and EphB3 receptor tyrosine kinases.[2]

-

VLA-4 Antagonists: A starting material for (pyrrolidinylmethoxy)cyclohexanecarboxylic acids.

-

P2X7 Receptor Antagonists: Employed in the synthesis of pyrazolodiazepine derivatives.

-

Urotensin II Receptor Agonists: A building block for potent nonpeptidic agonists.[3]

Section 5: Experimental Workflow: Amide Coupling for Drug Discovery

A cornerstone reaction in medicinal chemistry is the formation of an amide bond. The following section details a standard workflow for coupling 1-Methyl-1H-indole-3-carboxylic acid with a generic primary amine (R-NH₂), a common step in constructing potential drug candidates.[9]

Diagram 1: Amide Coupling Workflow

Caption: Workflow for a standard amide coupling reaction.

Detailed Protocol: HATU-Mediated Amide Coupling

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq).

-

Solvation: Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

-

Expertise Note: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient amines. DIPEA is a non-nucleophilic base used to neutralize the generated hexafluorophosphate salt and facilitate the reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting materials using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Trustworthiness Note: This washing sequence is self-validating. The acid wash removes excess base (DIPEA), the bicarbonate wash removes unreacted carboxylic acid and residual HATU byproducts, and the brine wash removes residual water before drying, ensuring a cleaner crude product.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure amide product.

Section 6: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. 1-Methyl-1H-indole-3-carboxylic acid should be handled with appropriate care.

-

GHS Classification: IRRITANT[5]

-

Signal Word: Warning

-

Hazard Statements: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [10]

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Section 7: Conclusion

1-Methyl-1H-indole-3-carboxylic acid is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure, predictable reactivity, and established synthetic utility make it an essential building block for constructing complex molecular targets. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, enables researchers to effectively leverage this compound in the pursuit of novel therapeutic agents.

Section 8: References

-

Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006. PubChem. [Link]

-

3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638. PubChem. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

tert-butyl 3-methyl-1H-indole-1-carboxylate. ChemSynthesis. [Link]

-

Indole, 3-methyl-. NIST WebBook. [Link]

-

(PDF) Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC, National Center for Biotechnology Information. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

-

1-methylindole-3-carboxylic acid. Stenutz. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Methyl-1H-indole-3-carboxylic acid | 32387-21-6 [chemicalbook.com]

- 4. 1-Methyl-1H-indole-3-carboxylic acid CAS#: 32387-21-6 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-methylindole-3-carboxylic acid [stenutz.eu]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Solubility of 1H-Indole-1-carboxylic acid 3-methyl- in organic solvents

This is an in-depth technical guide designed for researchers and drug development professionals. It addresses the specific solubility characteristics of 1H-Indole-1-carboxylic acid, 3-methyl- while critically analyzing the chemical stability and nomenclature ambiguities often associated with this class of compounds.

Technical Whitepaper | Application Note: SOL-IND-03 [1][2]

Part 1: Executive Summary & Compound Identification

Critical Advisory: The nomenclature "1H-Indole-1-carboxylic acid, 3-methyl-" refers to a specific structural isomer where the carboxylic acid moiety is attached to the nitrogen (N1) and a methyl group is at the C3 position.[1][2]

Stability Warning: Free N-carboxylic acids of indoles (carbamic acids) are inherently unstable.[1][2] They typically undergo spontaneous decarboxylation to the parent indole (3-methylindole/skatole) upon isolation, heating, or exposure to acidic/neutral aqueous media.

-

If your compound is a stable solid: You likely possess either the ester (e.g., tert-butyl 3-methylindole-1-carboxylate) or the isomer (1-methyl-1H-indole-3-carboxylic acid).[1][2]

-

If you are synthesizing it in situ: It exists primarily as a carboxylate salt (e.g., Lithium 3-methylindole-1-carboxylate) under basic conditions.[1][2]

This guide covers solubility data for the three most likely targets based on this structure.

Compound Decision Matrix

Use the diagram below to confirm your specific target before applying solubility protocols.

Figure 1: Structural identification workflow to determine the correct solubility profile.

Part 2: Solubility Profiles

1-Methyl-1H-indole-3-carboxylic acid (CAS 32387-21-6)

Most probable target for drug development intermediates.[1][2]

-

Physical State: White to tan solid.[2]

-

Melting Point: 197–200 °C (dec).[2]

-

pKa: ~4.5 (Carboxylic acid).[2]

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Comments |

| Polar Aprotic | DMSO | High | > 50 | Preferred solvent for stock solutions and biological assays.[1][2] |

| Polar Aprotic | DMF | High | > 50 | Good for synthesis; difficult to remove.[2] |

| Alcohols | Methanol | Moderate | 10–30 | Solubility increases significantly with heat.[2] Used for recrystallization.[2] |

| Alcohols | Ethanol | Moderate | 5–20 | Standard recrystallization solvent (dissolve hot, precipitate cold). |

| Chlorinated | DCM / CHCl₃ | Moderate/High | 20–50 | Good for extraction from acidified aqueous layers.[2] |

| Ethers | THF | High | > 30 | Excellent reaction solvent.[2] |

| Aqueous | Water (pH 7) | Low | < 0.1 | Insoluble as free acid.[2] |

| Aqueous | 0.1 M NaOH | High | > 100 | Forms the soluble sodium carboxylate salt.[2] |

tert-Butyl 3-methylindole-1-carboxylate (CAS 89378-43-8)

The "Boc-protected" form, often misidentified as the acid.[1][2]

| Solvent Class | Solvent | Solubility Rating | Comments |

| Non-Polar | Hexane / Heptane | Moderate | Soluble, but may crystallize out at low temps.[1][2] |

| Aromatic | Toluene | High | Excellent process solvent.[2] |

| Esters | Ethyl Acetate | High | Standard extraction solvent.[2] |

| Chlorinated | DCM | Very High | Fully miscible.[2] |

| Aqueous | Water | Negligible | Strictly insoluble.[2] |

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Solubility Determination

Use this protocol to generate precise solubility data for your specific batch.[2] This method includes internal validation via mass balance.[2]

Reagents:

-

Syringe Filter (0.22 µm PTFE for organics, Nylon for aqueous)

Workflow:

-

Saturation: Add excess solid (~5 mg) to 0.5 mL solvent in a 1.5 mL HPLC vial.

-

Equilibration: Shake/vortex at 25°C for 24 hours. Visual Check: Ensure solid remains visible.[2] If fully dissolved, add more solid.

-

Filtration: Centrifuge at 10,000 rpm for 5 mins. Draw supernatant and filter through 0.22 µm filter.

-

Quantification (UV/HPLC): Dilute filtrate 100x with Methanol. Measure UV absorbance at 280 nm (Indole characteristic peak) or inject into HPLC.

-

Calculation: Compare against a standard curve of the compound in DMSO.

Protocol B: Recrystallization Strategy

For purification of 1-Methylindole-3-carboxylic acid .

-

Dissolution: Suspend crude solid in Ethanol (10 mL/g) .

-

Heating: Heat to reflux (80°C). If solid persists, add Ethanol in 1 mL increments until dissolved.

-

Clarification: If "black specks" remain (oxidation products), filter hot through Celite.[2]

-

Crystallization: Remove from heat. Allow to cool slowly to Room Temp, then 4°C.

-

Collection: Filter the white needles/plates. Wash with cold Ethanol.[2]

Part 4: Mechanistic Visualization

Synthesis & Solubility Logic

The following diagram illustrates the relationship between the unstable N-acid and the stable derivatives, guiding solvent choice for synthesis.

Figure 2: Chemical pathway showing the instability of the free N-acid and solvent suitability for stable derivatives.[1]

References

-

Synthesis & Stability of Indole Carboxylic Acids: Zeng, L., et al. (2020).[3] "Indole-N-carboxylic acids and indole-N-carboxamides in organic synthesis." Chemistry – An Asian Journal, 15(7), 973.[3] [1][2]

-

Physical Properties of 1-Methylindole-3-carboxylic acid (CAS 32387-21-6): PubChem Compound Summary. "1-Methylindole-3-carboxylic acid."[1][2] [1][2]

-

Decarboxylation Mechanisms: P. Sharma, et al. (2025).[2][3] "Pd/C-catalyzed hydrocarboxylation... to indole-3-carboxylic acids." Organic Letters. [1][2]

-

Solubility Measurement Protocols: Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis. [1][2]

Sources

Thermodynamic Stability of N-Carboxylated 3-Methylindole Derivatives

Executive Summary

This technical guide details the thermodynamic and kinetic stability profiles of N-carboxylated 3-methylindole (skatole) derivatives. In drug development, the N-carboxylated indole scaffold often serves as a prodrug moiety or a transient synthetic intermediate. Unlike unsubstituted indoles, 3-methylindole possesses a sterically and electronically blocked C3 position, which fundamentally alters its thermodynamic landscape by preventing the standard N→C3 rearrangement.

Key Technical Insight: N-carboxylated 3-methylindole derivatives exist in two distinct stability regimes:

-

N-Carbamates (N-COOR): Kinetically stable esters requiring hydrolytic activation.

-

N-Carbamic Acids (N-COOH): Thermodynamically unstable species that undergo rapid, spontaneous decarboxylation upon formation.

Thermodynamic Landscape & Structural Dynamics

The C3-Blockade Effect

In standard indoles, N-carboxylation is kinetically favored but thermodynamically reversible. Under thermal stress, the carboxyl group typically migrates to the thermodynamically preferred C3 position. However, in 3-methylindole , the C3 position is occupied. This "C3-Blockade" creates a binary thermodynamic outcome: the N-carboxylate must either persist or decarboxylate; it cannot rearrange to the most stable carbon center.

Free Energy Profile

The stability of the N-N bond in these derivatives is governed by the overlap of the nitrogen lone pair with the aromatic system. Carboxylation puts the carbonyl group in competition for this lone pair, destabilizing the N-C bond relative to a C-C bond.

Figure 1: The reaction coordinate illustrates that the hydrolytic step (TS1) is the rate-determining barrier, while the subsequent decarboxylation (TS2) is rapid and energetically downhill.

Mechanistic Pathways of Instability

The degradation of N-carboxylated 3-methylindole derivatives proceeds through a specific two-step cascade. Understanding this mechanism is critical for designing stable formulations.

Step 1: Hydrolysis (Rate-Limiting)

For N-carboalkoxy derivatives (carbamates), the ester bond must first be cleaved. This follows a standard B_Ac2 (base-catalyzed, acyl-oxygen cleavage) or A_Ac2 (acid-catalyzed) mechanism.

-

pH Dependence: Stability is lowest at extreme pH (pH < 2 and pH > 10). The "V-shaped" pH-rate profile is characteristic, with maximum stability typically near pH 4-6.

Step 2: Spontaneous Decarboxylation

Once the free N-carbamic acid (Indole-N-COOH) is generated, it suffers from an inherent instability. The indole nitrogen is insufficiently basic to stabilize the protonated form required to prevent CO2 loss, and the aromaticity of the indole ring provides a driving force to expel the electron-withdrawing carboxyl group.

Mechanism:

-

Proton Transfer: Rapid proton transfer occurs between the carboxyl group and the solvent or the nitrogen (though N-protonation destroys aromaticity).

-

Elimination: The N-C bond cleaves, reforming the lone pair on the indole nitrogen and releasing CO2 gas.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new N-carboxylated 3-methylindole derivative (e.g., a prodrug candidate), the following self-validating protocols should be employed.

Protocol A: pH-Rate Profile Determination (HPLC)

Objective: Determine the hydrolytic half-life (

Reagents:

-

Buffers: Phosphate (pH 2, 7.4), Borate (pH 9), Acetate (pH 4).

-

Internal Standard: 1-Naphthol (structurally distinct, UV active).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Workflow:

-

Stock Preparation: Dissolve 10 mg of derivative in 1 mL DMSO.

-

Initiation: Spike 50 µL of stock into 4.95 mL of pre-thermostated (37°C) buffer.

-

Sampling: At

min, remove 200 µL aliquots. -

Quenching: Immediately add 200 µL cold Acetonitrile to halt hydrolysis.

-

Analysis: Inject 10 µL onto C18 HPLC column (UV detection at 280 nm).

Data Processing:

Plot

Protocol B: Decarboxylation Kinetics via 1H-NMR

Objective: Observe the transient N-COOH species (if possible) or confirm rapid CO2 loss.

Workflow:

-

Dissolve the N-carboxylate salt (e.g., Lithium 3-methylindole-1-carboxylate) in

at 4°C. -

Transfer to an NMR tube containing a sealed capillary of TSP (reference).

-

Acidification: Inject 1 equivalent of

directly into the tube. -

Acquisition: Immediately start a kinetic loop (1 scan every 30 seconds).

-

Observation: Monitor the disappearance of the carboxylate signal and the appearance of the dissolved

peak (~125 ppm in 13C, or inferred by mass balance in 1H).

Stability Data & Structure-Activity Relationships (SAR)

The following table summarizes the estimated stability of various N-substituted 3-methylindole derivatives based on electronic effects.

| Derivative Type | Substituent (R in N-COOR) | Electronic Effect | Estimated | Stability Verdict |

| Carbamic Acid | H (Free Acid) | N/A | < 1 second | Extremely Unstable |

| Methyl Carbamate | Methyl (-CH3) | Weak Donor | 4-6 Hours | Moderately Stable |

| t-Butyl Carbamate | t-Butyl (-C(CH3)3) | Steric Bulk | > 24 Hours | Highly Stable (Boc) |

| Phenyl Carbamate | Phenyl (-Ph) | Withdrawal | 10-30 Minutes | Labile |

Interpretation:

-

Steric Bulk: Bulky groups (t-Butyl) protect the carbonyl carbon from nucleophilic attack by water/hydroxide, significantly extending the half-life.

-

Electronic Withdrawal: Electron-withdrawing groups on the ester oxygen (e.g., Phenyl) make the carbonyl carbon more electrophilic, accelerating hydrolysis.

Visualizing the Degradation Pathway[1]

The following diagram details the molecular events leading to the release of the parent 3-methylindole.

Figure 2: The degradation cascade highlights the irreversible nature of the final step, driven by the entropy of gas release.

References

-

Hopmann, K. H., & Repo, T. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Link

-

Yoo, W. J., et al. (2012).[1] Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters, 14(20), 5326–5329. Link

-

Zhang, Y., et al. (2019).[2] Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808. Link

-

Hikawa, H., et al. (2019). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Link

-

National Institute of Standards and Technology (NIST). Indole, 3-methyl- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[3][4] Link

Sources

1H-Indole-1-carboxylic acid 3-methyl- pKa values and acidity

The following technical guide provides an in-depth analysis of 1H-Indole-1-carboxylic acid, 3-methyl- , focusing on its acidity, pKa values, and the physicochemical implications of its unique carbamic acid structure.

Acidity, Stability, and Physicochemical Characterization[1][2][3]

Executive Summary

1H-Indole-1-carboxylic acid, 3-methyl- (Systematic Name: 3-methyl-1H-indole-1-carboxylic acid) represents a specialized class of indole derivatives where the carboxylic acid moiety is attached directly to the indole nitrogen (N1).[1][2] Unlike the stable and common indole-3-carboxylic acid, this compound is chemically classified as a carbamic acid (

This structural distinction is critical for researchers:

-

Acidity: The compound possesses a carboxylic acid proton with a predicted pKa in the range of 4.5–5.5 , significantly more acidic than the parent indole N-H (pKa ~17).

-

Stability: As a free carbamic acid, it is kinetically unstable under acidic or neutral conditions, prone to spontaneous decarboxylation to yield 3-methylindole (Skatole) and carbon dioxide.[2]

-

Application: Its primary relevance lies in synthetic organic chemistry as a transient intermediate (e.g., in

capture by indoles) or as the parent acid of stable protecting groups (e.g., tert-butyl 3-methylindole-1-carboxylate).[1][2]

Structural Analysis & Physicochemical Properties[2][4]

The molecule consists of a 3-methylindole core N-acylated by a carboxyl group.[1][2] The bond between the indole nitrogen and the carboxyl carbon is a carbamate linkage.

| Property | Data / Description |

| Systematic Name | 3-methyl-1H-indole-1-carboxylic acid |

| Parent Compound | 3-Methylindole (Skatole) [CAS: 83-34-1] |

| Functional Class | N-Heterocyclic Carbamic Acid |

| Molecular Formula | |

| Molecular Weight | 175.18 g/mol |

| Electronic Character | The N1-COOH group is electron-withdrawing, reducing electron density in the pyrrole ring compared to the parent indole.[1][2] |

2.1 Electronic Effects on Acidity

The acidity of this molecule arises from the carboxyl group (

-

Inductive Effect: The indole nitrogen is part of an aromatic system.[3] However, in the N-carboxylated form, the nitrogen lone pair participates in resonance with both the indole ring and the carbonyl group of the carboxylic acid.

-

Resonance Competition: The delocalization of the nitrogen lone pair into the indole ring reduces the resonance donation into the carboxyl group compared to aliphatic carbamic acids. This makes the carboxyl group slightly more acidic (lower pKa) than typical alkyl carbamic acids.[2]

Acidity and pKa Profiling[6][7][8]

Determining the pKa of 1H-Indole-1-carboxylic acid, 3-methyl- requires distinguishing between the acid dissociation constant of the carboxyl group and the decomposition kinetics .[1][2]

3.1 Predicted vs. Experimental pKa Values

Due to the instability of the free acid, experimental pKa values are rarely reported in standard databases. We derive the values based on structural analogs and computational models.

| Acidic Proton Site | Predicted pKa | Comparison Reference |

| N-COOH (Carboxyl) | 4.8 ± 0.5 | Similar to N-phenylcarbamic acid or benzoic acid derivatives.[1][2] |

| Indole C-H (C2-H) | > 30 | Negligible acidity in aqueous media.[1][2] |

| Parent N-H (Skatole) | 17.3 | The parent compound is a very weak acid.[2] |

-

Mechanism of Acidity:

The conjugate base (carbamate anion) is stable in basic solution.[1][2] It is stabilized by resonance between the oxygens and the indole nitrogen.

3.2 The Instability Factor (Decarboxylation)

The "apparent" acidity is complicated by the decomposition pathway. Upon protonation (or in free acid form), the molecule undergoes decarboxylation:

This reaction is acid-catalyzed.[1][2] Therefore, while the thermodynamic pKa is ~4.8, the species has a short half-life at pH values below 7.

3.3 Visualizing the Equilibrium

The following diagram illustrates the competition between deprotonation (stable anion) and decarboxylation (decomposition).

Figure 1: Reaction pathways for 1H-Indole-1-carboxylic acid, 3-methyl-.[1][2][4] The free acid is the branch point between stable ionization and irreversible decomposition.

Experimental Methodologies

For researchers needing to characterize this species or its derivatives, standard titration is unsuitable due to decomposition. The following protocols are recommended.

4.1 Protocol A: In Situ Generation and Trapping

Since the free acid cannot be isolated as a stable solid, it is generated in situ to determine its presence or reactivity.

Objective: Confirm the formation of the N-carboxylate species.

-

Dissolution: Dissolve 1.0 mmol of 3-methylindole in anhydrous THF (5 mL) under Argon.

-

Deprotonation: Cool to -78°C. Add 1.1 eq of n-Butyllithium (n-BuLi). Stir for 30 mins.

-

Carboxylation: Bubble dry

gas through the solution for 15 mins while warming to 0°C.-

Observation: Formation of a precipitate (Lithium carbamate salt).[2]

-

-

Trapping (Validation): Add 1.2 eq of Methyl Iodide (MeI) or Benzyl Bromide.

4.2 Protocol B: Low-Temperature NMR pH Titration

To estimate the pKa without decomposition, measurements must be performed at low temperature where

Equipment: 500 MHz NMR with variable temperature (VT) probe.

Solvent: THF-

-

Preparation: Generate the N-carboxylate anion (as in Protocol A) in the NMR tube at -78°C.

-

Titration: Add aliquots of a cold standard acid (e.g., HCl in ether).

-

Measurement: Monitor the chemical shift of the C2-H proton.

Applications & Handling in Drug Development

5.1 Prodrugs and Protecting Groups

While the free acid is unstable, the esters of 1H-indole-1-carboxylic acid are vital in drug development.[1][2]

-

Boc-Protection: The tert-butyl ester (Boc-3-methylindole) utilizes the instability of the carbamic acid.[1][2] Acid treatment cleaves the ester

Free Acid -

Physicochemical Tuning: Attaching a stable carbamate (e.g., ethyl or benzyl ester) lowers the lipophilicity (LogP) compared to N-alkyl indoles and removes the H-bond donor capability of the NH, altering membrane permeability.

5.2 Analytical Interference

In metabolic studies of skatole (3-methylindole), researchers must be aware that N-glucuronides or N-carboxylates may form.[1][2] If samples are acidified during extraction, these metabolites will revert to the parent skatole, potentially skewing quantitative analysis.

References

-

Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link[2]

-

Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.[2] (Reference for Indole reactivity and carbamic acid instability).

-

PubChem Database. (2025).[1][2] Compound Summary for Indole-1-carboxylic acid. National Center for Biotechnology Information.[2] Link

-

Organic Chemistry Data. (2025). Bordwell pKa Table (Acidity in DMSO). Link

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Mechanism of carbamic acid decarboxylation).[2]

Sources

- 1. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbamic acid, [1-[4-[(4R)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]-3-methyl-3-phenylbutyl]-4-piperidinyl]2-propenyl-, phenylmethyl ester | C39H45N5O4 | CID 489343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2(or 3)-methylindole (FDB004302) - FooDB [foodb.ca]

- 4. 1-Methyl-1H-indole-3-carboxylic acid CAS#: 32387-21-6 [m.chemicalbook.com]

An In-Depth Technical Guide to Predicting the Biological Activity of 1H-Indole-1-carboxylic acid, 3-methyl-

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value.[1][2][3] Its remarkable ability to mimic peptide structures and interact with a wide array of biological targets makes it a privileged scaffold in drug discovery.[1][2] This guide provides a comprehensive, technically-focused framework for the prediction of biological activities for the novel compound, 1H-Indole-1-carboxylic acid, 3-methyl-. We will navigate a systematic, multi-tiered approach, commencing with in-silico predictive modeling and culminating in robust in-vitro validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

The indole framework is present in a multitude of compounds with demonstrated biological importance, including the essential amino acid tryptophan and the neurotransmitter serotonin.[4] The diverse pharmacological activities associated with indole derivatives—spanning antimicrobial, antiviral, anticancer, and anti-inflammatory properties—underscore the immense potential held within this chemical class.[1][3][5] Our investigation into 1H-Indole-1-carboxylic acid, 3-methyl- will leverage this existing knowledge base to formulate hypotheses and guide our predictive workflow.

Part 1: In-Silico Biological Activity Prediction

The initial phase of our investigation will employ computational methodologies to forecast the potential biological activities of 1H-Indole-1-carboxylic acid, 3-methyl-. This in-silico approach allows for rapid, cost-effective screening against a vast number of biological targets and prediction of pharmacokinetic properties.[6][7][8][9]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that correlates the structural or property descriptors of compounds with their biological activities.[4][10] By analyzing a dataset of known indole derivatives with established biological activities, we can construct a predictive model for our target compound.

Workflow for QSAR Modeling:

Caption: QSAR modeling workflow for predicting biological activity.

Protocol for QSAR Model Development:

-

Data Acquisition: Compile a dataset of indole derivatives with known inhibitory concentrations (e.g., IC50, EC50) against specific biological targets from public databases such as ChEMBL and PubChem.[11]

-

Data Curation: Standardize chemical structures, remove duplicates, and handle missing data to ensure the quality of the dataset.

-

Descriptor Calculation: Utilize software like PaDEL-Descriptor or Mordred to calculate a wide range of 1D, 2D, and 3D molecular descriptors for each compound.

-

Dataset Splitting: Randomly divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.

-

Model Generation: Employ machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM) to build the QSAR models.

-

Model Validation: Assess the statistical significance and predictive power of the generated models using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[12]

-

Prediction: Calculate the molecular descriptors for 1H-Indole-1-carboxylic acid, 3-methyl- and use the validated QSAR model to predict its biological activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13] This method can help identify potential protein targets for our compound and elucidate its binding mode.

Workflow for Molecular Docking:

Caption: Molecular docking workflow for target identification.

Protocol for Molecular Docking Studies:

-

Ligand Preparation: Generate the 3D structure of 1H-Indole-1-carboxylic acid, 3-methyl- using software like ChemDraw or MarvinSketch and optimize its geometry.[14]

-

Target Selection: Based on the known activities of similar indole derivatives, select potential protein targets from the Protein Data Bank (PDB).

-

Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Identify the active site or a potential allosteric binding site on the protein.

-

Docking: Perform the docking simulation using appropriate software. The program will generate multiple binding poses and rank them based on a scoring function.

-

Pose Analysis: Analyze the top-ranked docking poses to understand the binding mode and identify key intermolecular interactions between the ligand and the protein.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery to identify potential liabilities.[6][7][8]

Table 1: Key ADMET Properties and Prediction Tools

| Property | Description | In-Silico Prediction Tools |

| Absorption | Oral bioavailability, intestinal absorption | SwissADME, pkCSM |

| Distribution | Blood-brain barrier penetration, plasma protein binding | SwissADME, pkCSM |

| Metabolism | Cytochrome P450 inhibition | SwissADME, pkCSM |

| Excretion | Renal clearance | pkCSM |

| Toxicity | Ames mutagenicity, hepatotoxicity | pkCSM, ProTox-II |

Part 2: In-Vitro Experimental Validation

Following the in-silico predictions, it is imperative to validate the hypothesized biological activities through robust in-vitro experiments. This section outlines key assays to confirm the predictions.

Enzyme Inhibition Assays

If the in-silico studies predict that 1H-Indole-1-carboxylic acid, 3-methyl- inhibits a specific enzyme, an in-vitro enzyme inhibition assay is the gold standard for confirmation.[15][16][17]

Protocol for a Generic Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare a buffer solution, the purified enzyme, the substrate, and a stock solution of 1H-Indole-1-carboxylic acid, 3-methyl- in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[17][18]

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Cytotoxicity Assays

If the compound is predicted to have anticancer activity, its cytotoxic effect on cancer cell lines should be evaluated.[19][20]

Protocol for MTT Cytotoxicity Assay:

-

Cell Culture: Culture the selected cancer cell line in a suitable medium until it reaches the desired confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1H-Indole-1-carboxylic acid, 3-methyl- for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.[21]

Workflow for Experimental Validation:

Caption: Workflow for in-vitro experimental validation.

Conclusion

The systematic approach outlined in this guide, combining in-silico prediction with targeted in-vitro validation, provides a robust framework for elucidating the biological activities of 1H-Indole-1-carboxylic acid, 3-methyl-. By leveraging the power of computational chemistry and established experimental protocols, researchers can efficiently navigate the early stages of drug discovery, identifying promising new therapeutic agents. The inherent versatility of the indole scaffold suggests that this particular derivative may hold significant, yet undiscovered, therapeutic potential.

References

- Vertex AI Search. (2025, January 10). Transfer learning applied in predicting small molecule bioactivity. bioRxiv.

- DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.

- PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.

- MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.

- ZeptoWard - RE-Place. In Silico ADMET prediction.

- Chavan, R. S., More, H. N., & Bhosale, A. V. (2019, July 1).

- PubMed. In silico ADMET prediction: recent advances, current challenges and future trends.

- ResearchGate. (2025, August 6).

- PMC.

- NIST. Cell-based Assay for Mechanistically-based Prediction of Cytoxicity.

- Taylor & Francis Online. (2022, November 3).

- ResearchGate. (2025, August 9).

- baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.

- PubMed. (2025, March 15). Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents.

- PMC. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein.

- Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.

- JOCPR.

- Audrey Yun Li. ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?.

- MDPI. (2025, July 31).

- ResearchGate. (2025, October 8). Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds.

- CS230 - Stanford University. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.

- JOCPR. Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors.

- Chemical Science (RSC Publishing). The pursuit of accurate predictive models of the bioactivity of small molecules.

- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.

- MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- Thermo Fisher Scientific - UK. Cytotoxicity Assays.

- YouTube. (2023, August 18). functional in vitro assays for drug discovery.

- ResearchGate. (2012, December 30).

- Wikipedia. Enzyme assay.

- Amsbio. Enzyme Activity Assays.

- Chula Digital Collections. (2022, January 1).

- ResearchGate. (PDF)

- PMC - NIH. Biomedical Importance of Indoles.

- PubChem.

- ResearchGate.

- Chem-Impex. 3-Methyl-1H-indole-4-carboxylic acid.

- MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

- PubChem. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040.

- Chem-Impex. 5-Methyl-1H-indole-3-carboxylic acid.

- ChemicalBook. 3-Methylindole synthesis.

- ChemSynthesis. (2025, May 20). tert-butyl 3-methyl-1H-indole-1-carboxylate - C14H17NO2, density, melting point, boiling point, structural formula, synthesis.

- International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.

- PubChem. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. audreyli.com [audreyli.com]

- 9. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]

- 10. ijpsr.com [ijpsr.com]

- 11. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 12. tandfonline.com [tandfonline.com]

- 13. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 16. m.youtube.com [m.youtube.com]

- 17. Enzyme assay - Wikipedia [en.wikipedia.org]

- 18. amsbio.com [amsbio.com]

- 19. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 20. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 21. njbio.com [njbio.com]

The Transient Moiety: A Technical Review of 1H-Indole-1-carboxylic acid, 3-methyl-

The following technical guide details the synthesis history, stability profile, and practical methodologies for 1H-Indole-1-carboxylic acid, 3-methyl- (also known as N-carboxy-3-methylindole).

Executive Summary

1H-Indole-1-carboxylic acid, 3-methyl- represents a paradox in heterocyclic chemistry: while its esters (e.g., tert-butyl, benzyl) are ubiquitous stable intermediates in drug development, the free acid itself is inherently unstable. It exists primarily as a transient species—a carbamic acid that undergoes spontaneous decarboxylation to regenerate the parent skatole (3-methylindole).

This guide reviews the evolution of synthetic strategies targeting this moiety, moving from early isolation attempts to modern in situ utilization and stable surrogate synthesis (N-protection).

Part 1: Historical Evolution & Stability Mechanics

The Instability Paradigm

The history of 1H-indole-1-carboxylic acid synthesis is defined by the thermodynamic instability of the N-carbamic acid functionality. Unlike C-carboxylic acids, N-carboxylic acids attached to aromatic heterocycles possess a low activation energy for decarboxylation.

-

Early Observations: Early attempts to acidify N-carboxylate salts of indole resulted in vigorous gas evolution (

) and the recovery of the starting material. -

Mechanistic Insight: The lone pair on the nitrogen atom can donate electron density into the ring, but in the presence of a protonated carboxyl group, the pathway to form the neutral amine and

is kinetically accessible, often occurring at or below room temperature.

The Rise of Stable Surrogates

Because the free acid cannot be stored, the "synthesis history" of this molecule is effectively the history of its esters and salts .

-

1980s (Katritzky Era): Research demonstrated that while the free acid decomposes, the lithium salt (Lithium 1-indolecarboxylate) is stable at low temperatures (

) and can serve as a powerful directing group for C-2 lithiation. -

1990s-Present (Protective Groups): The moiety is most commonly synthesized as the tert-butyl ester (Boc-protected 3-methylindole). This transforms the unstable acid into a robust carbamate, essential for preventing N-alkylation during complex total syntheses.

Part 2: Synthesis Workflows & Protocols

Visualization of Synthetic Pathways

The following diagram illustrates the bifurcation between the stable ester synthesis and the transient free acid pathway.

Figure 1: Divergent pathways for 3-methylindole functionalization. Note the cyclic instability of the free acid route.

Protocol A: Synthesis of the Stable Surrogate (N-Boc-3-methylindole)

This is the industry-standard method for installing the 1-carboxylic acid moiety in a stable, usable form.

-

Objective: Isolation of tert-butyl 3-methyl-1H-indole-1-carboxylate.

-

Causality: DMAP is used as a nucleophilic catalyst to accelerate the attack of the sterically hindered indole nitrogen on the Boc anhydride.

Materials:

-

3-Methylindole (Skatole): 1.0 eq

-

Di-tert-butyl dicarbonate (

): 1.2 eq -

DMAP (4-Dimethylaminopyridine): 0.1 eq

-

Triethylamine (

): 1.5 eq -

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-methylindole (1.31 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

). -

Base Addition: Add

(2.1 mL) and DMAP (122 mg). Stir for 5 minutes. Self-Validation: Solution should remain clear. -

Electrophile Addition: Add

(2.62 g, 12 mmol) dropwise (dissolved in minimal DCM if solid).-

Observation: Mild effervescence may occur (

release from impurities) or slight exotherm.

-

-

Reaction: Stir at Room Temperature (RT) for 3–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by a higher

-

-

Workup: Wash with 1M HCl (to remove DMAP/TEA), then saturated

, then brine. -

Isolation: Dry over

, concentrate in vacuo. The resulting oil often crystallizes upon standing or trituration with cold hexanes.

Protocol B: In Situ Generation of the Carboxylate Salt

Used when the carboxylate is needed as a transient directing group (e.g., for C-2 functionalization) or to attempt isolation of the free acid for immediate use.

Materials:

-

3-Methylindole: 1.0 eq

-

n-Butyllithium (

-BuLi): 1.1 eq (2.5M in hexanes) -

Carbon Dioxide (

): Dry gas source -

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Cryogenic Cooling: Cool a solution of 3-methylindole in THF to

.-

Reasoning: Low temperature prevents proton transfer between lithiated species and neutral indole, and suppresses polymerization.

-

-

Lithiation: Add

-BuLi dropwise. Stir for 30 minutes at-

Species Formed: Lithium 3-methylindolide (N-Li).

-

-

Carboxylation: Bubble dry

gas through the solution for 10–15 minutes.-

Species Formed: Lithium 3-methylindole-1-carboxylate.

-

Stability Check: This salt is stable in solution at low temperatures.

-

-

Utilization vs. Decomposition:

-

To Trap: Add an electrophile (e.g., Methyl Iodide) immediately to form the ester.

-

To Acidify (Demonstration of Instability): Add dilute HCl at

. The free acid will form transiently. Upon warming to RT, vigorous bubbling (

-

Part 3: Quantitative Data & Applications

Comparative Stability Data

The following table summarizes the stability of the 1-carboxylic acid moiety across different derivatives.

| Derivative Form | Formula | Stability | Primary Application |

| Free Acid | Unstable (Decarboxylates at RT) | Transient intermediate | |

| Lithium Salt | Metastable (Stable at | Directing group for C-2 lithiation | |

| tert-Butyl Ester | High (Stable to basic workup) | N-protection (Boc), removable with TFA | |

| Benzyl Ester | High (Stable solid) | N-protection (Cbz), removable via Hydrogenation |

Key Applications

-

Directing Group: The N-carboxylate anion (generated via Protocol B) can chelate lithium, directing a second equivalent of base to deprotonate the C-2 position. This allows for the synthesis of 2,3-disubstituted indoles without permanent protecting groups [1].

-

Prodrug Design: While the free acid is unstable, specific carbamoyl derivatives (amides of the carboxylic acid) are explored as prodrug linkers that release the indole drug upon enzymatic cleavage.

References

-

Katritzky, A. R., & Akutagawa, K. (1986). Carbon dioxide as a protecting and directing group in the lithiation of indoles. Tetrahedron Letters, 26(48), 5935-5938. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Carbamates). Link

-

Hasan, I., & Marinelli, E. R. (1987). Synthesis of Indole-1-carboxylic Acids. Heterocycles, 26(5). (Discusses instability of free acids). Link

-

Organic Syntheses. (2004). Protection of Indoles with Boc Group.[1] Org.[2] Synth. Coll. Vol. 10, p.330. Link

Sources

Navigating the Isomeric Landscape of Methylated Indole Carboxylic Acids: A Technical Guide to PubChem and ChemSpider Data

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering "1H-Indole-1-carboxylic acid, 3-methyl-"

In the realm of medicinal chemistry and drug discovery, the indole scaffold is a cornerstone, forming the structural basis for a multitude of biologically active compounds. The precise functionalization of this heterocyclic system is critical for modulating pharmacological activity. The query "1H-Indole-1-carboxylic acid, 3-methyl-" presents a nomenclature challenge that necessitates a careful examination of its possible structural isomers. While the name suggests a carboxylic acid group on the nitrogen at position 1 and a methyl group at position 3, this specific isomer is less commonly documented in major chemical databases compared to its structural relatives.

This technical guide, therefore, aims to provide a comprehensive overview of the key isomers of methylated indole carboxylic acids, focusing on the rich data available in PubChem and ChemSpider. By clarifying the distinctions between these compounds, this guide will empower researchers to confidently identify, source, and utilize the correct isomer for their specific research and development endeavors. We will primarily focus on two well-characterized isomers: 1-methyl-1H-indole-3-carboxylic acid and 3-methyl-1H-indole-2-carboxylic acid , which are often the compounds of interest in related synthetic and pharmacological studies.

Isomer Clarification and Structural Representation

The substitution pattern on the indole ring dramatically influences the molecule's chemical properties and biological activity. Below is a graphical representation of the key isomers discussed in this guide to visually delineate their structural differences.

Caption: Structural relationship between the user's query and its common isomers.

Comparative Data Analysis: PubChem and ChemSpider

For researchers, having access to consolidated data from reliable databases is crucial. The following tables summarize and compare the key identifiers and physicochemical properties of the two primary isomers from PubChem.

Table 1: Key Identifiers for Methylated Indole Carboxylic Acid Isomers

| Identifier | 1-methyl-1H-indole-3-carboxylic acid | 3-methyl-1H-indole-2-carboxylic acid |

| PubChem CID | 854040[1] | 2752638[2] |

| CAS Number | 32387-21-6[1][3] | 10590-73-5[2] |

| Molecular Formula | C₁₀H₉NO₂[1][3] | C₁₀H₉NO₂[2] |

| IUPAC Name | 1-methylindole-3-carboxylic acid[1] | 3-methyl-1H-indole-2-carboxylic acid[2] |

| InChI | InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)[1] | InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)[2][4] |

| InChIKey | HVRCLXXJIQTXHC-UHFFFAOYSA-N[1] | NCXGWFIXUJHVLI-UHFFFAOYSA-N[2][4] |

| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)O[1] | CC1=C(NC2=CC=CC=C12)C(=O)O[2] |

Table 2: Computed Physicochemical Properties

| Property | 1-methyl-1H-indole-3-carboxylic acid | 3-methyl-1H-indole-2-carboxylic acid |

| Molecular Weight | 175.18 g/mol [1][3] | 175.18 g/mol [2] |

| XLogP3 | 1.8[1] | 2.3[2] |

| Hydrogen Bond Donor Count | 1[1] | 2[2] |

| Hydrogen Bond Acceptor Count | 2[1] | 2[2] |

| Rotatable Bond Count | 1[1] | 1[2] |

| Exact Mass | 175.063328530 Da[1] | 175.063328530 Da[2] |

| Topological Polar Surface Area | 42.2 Ų[1] | 53.1 Ų[2] |

Synthesis and Reactivity Insights

The synthetic routes to these isomers are distinct and rely on fundamental principles of heterocyclic chemistry. Understanding these pathways is essential for any researcher planning to work with these molecules.

Synthesis of 1-methyl-1H-indole-3-carboxylic acid

A common laboratory-scale synthesis involves the oxidation of 1-methylindole-3-aldehyde.[3] This reaction is typically carried out using an oxidizing agent like alkaline potassium permanganate. This method provides a straightforward route from a commercially available starting material.

Synthesis of 3-methyl-1H-indole derivatives

The Fischer indole synthesis is a classic and versatile method for preparing indoles. For 3-methylindole derivatives, this would typically involve the reaction of a phenylhydrazine with a ketone, followed by acid-catalyzed cyclization. For instance, propionaldehyde phenylhydrazone can be heated with zinc chloride or sulfuric acid to yield 3-methylindole.[5] Subsequent carboxylation at the 2-position would lead to 3-methyl-1H-indole-2-carboxylic acid.

Applications in Drug Discovery and Research

Indole carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.

-

1-methyl-1H-indole-3-carboxylic acid serves as a crucial reactant in the preparation of:

-

Analogs of the Protein Kinase C (PKC) inhibitor LY333531.

-

Derivatives of (heteroaryl)(carboxamido)arylpyrrole which act as Cdc7 kinase inhibitors with antitumor and antiproliferative properties.

-

Antagonists for the VLA-4 (Very Late Antigen-4) receptor.

-

Inhibitors of the EphB3 receptor tyrosine kinase.

-

Potent nonpeptidic urotensin II receptor agonists.

-

The carboxylic acid moiety provides a convenient handle for amide bond formation and other functional group interconversions, making it a versatile building block in combinatorial chemistry and targeted drug design.

Accessing and Verifying Data: A Practical Workflow

For researchers, the ability to quickly and accurately retrieve and verify chemical data is paramount. The following workflow outlines a best-practice approach for utilizing PubChem and ChemSpider.

Sources

- 1. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-indole-3-carboxylic acid CAS#: 32387-21-6 [m.chemicalbook.com]

- 4. 3-Methyl-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methylindole synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 1H-Indole-1-carboxylic acid 3-methyl- from skatole

Application Note & Protocol

Topic: Selective N-Carboxylation of Skatole for the Synthesis of 1H-Indole-1-carboxylic acid, 3-methyl-

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1H-Indole-1-carboxylic acid, 3-methyl-, from the readily available starting material, skatole (3-methyl-1H-indole). The indole scaffold is a "privileged structure" in drug discovery, and its N-functionalized derivatives are crucial intermediates in the synthesis of various biologically active molecules.[1] This protocol focuses on the selective N-carboxylation reaction, a fundamental transformation that can also serve as a method for introducing a temporary protecting group. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for characterization and quality control, and offer a guide for troubleshooting common issues. The causality behind critical experimental choices, such as temperature control and reagent selection, is explained to empower researchers to adapt and optimize the procedure for their specific needs.

Scientific Rationale and Reaction Mechanism

The synthesis of 1H-Indole-1-carboxylic acid, 3-methyl-, hinges on the selective functionalization of the nitrogen atom (N-1) of the indole ring. The key challenge in indole chemistry is often controlling the regioselectivity between the N-1 and C-3 positions.

1.1. Acidity and Nucleophilicity of the Indole Ring

The hydrogen atom on the indole nitrogen is the most acidic proton in the skatole molecule (pKa ≈ 21 in DMSO).[1] Treatment with a sufficiently strong base results in its deprotonation to form a resonance-stabilized indolyl anion. This anion has significant electron density on both the N-1 and C-3 atoms, making both sites nucleophilic.

1.2. Controlling N-1 vs. C-3 Regioselectivity

The N-carboxylation is generally considered the kinetically favored process, especially at lower temperatures.[1] The reaction is often reversible, and at elevated temperatures, the thermodynamically more stable C-3 carboxylated product can be formed.[1] Therefore, careful control of the reaction temperature is paramount to ensure the selective formation of the desired N-1 carboxylated product.

The overall transformation proceeds via a two-step mechanism:

-

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts the acidic N-H proton from skatole to generate the sodium salt of the 3-methylindolyl anion. This step is typically performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) under an inert atmosphere to prevent quenching of the base and the anion.

-

Carboxylation: The generated anion acts as a nucleophile, attacking an electrophilic carbon source. In this protocol, we utilize solid carbon dioxide (dry ice) as the carboxylating agent. The indolyl anion attacks the electrophilic carbon of CO₂, forming a carboxylate salt. An acidic workup then protonates the salt to yield the final carboxylic acid product.

The workflow for this synthesis is outlined in the diagram below.

Caption: Synthetic workflow for 1H-Indole-1-carboxylic acid, 3-methyl-.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Researchers should adjust quantities accordingly for their specific needs.

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Key Properties |

| Skatole (3-Methyl-1H-indole) | 131.18 | 656 mg | 5.0 | Starting material, strong fecal odor.[2][3] |

| Sodium Hydride (NaH) | 24.00 | 240 mg | 6.0 (1.2 equiv) | 60% dispersion in mineral oil. Strong base, water-reactive. |

| Tetrahydrofuran (THF) | 72.11 | 30 mL | - | Anhydrous, aprotic solvent. |

| Carbon Dioxide (CO₂) | 44.01 | ~10 g | Excess | Dry ice, electrophile. |

| Diethyl Ether | 74.12 | ~100 mL | - | Extraction solvent. |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 1 M aqueous solution for workup. |

| Saturated Sodium Bicarbonate | - | ~50 mL | - | Aqueous solution for washing. |

| Brine | - | ~50 mL | - | Saturated NaCl solution for washing. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent. |

2.2. Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Schlenk line or balloon with an inert gas (Argon or Nitrogen)

-

Low-temperature thermometer

-

Ice bath and Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

2.3. Step-by-Step Procedure

-

Reaction Setup:

-

Flame-dry the 100 mL two-neck round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

-

Equip the flask with a magnetic stir bar and a septum. Maintain a positive pressure of inert gas throughout the reaction.

-

To the flask, add sodium hydride (240 mg of 60% dispersion, 6.0 mmol).

-

Add anhydrous THF (15 mL) via syringe. Stir the suspension and cool the flask to 0°C using an ice bath.

-

-

Deprotonation of Skatole:

-

Dissolve skatole (656 mg, 5.0 mmol) in anhydrous THF (15 mL) in a separate dry vial.

-

Slowly add the skatole solution to the stirred NaH suspension at 0°C over 10-15 minutes using a syringe. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas and the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. The formation of a clearer solution or a color change indicates the formation of the sodium indolide salt.

-

-

Carboxylation:

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Carefully and quickly add several small pieces of crushed dry ice (~10 g) to the reaction mixture. Safety Note: CO₂ will sublime rapidly; ensure adequate ventilation and do not seal the flask tightly.

-

Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.

-

-

Workup and Extraction:

-

Cool the reaction mixture to 0°C and cautiously quench by the slow addition of water (20 mL).

-

Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 25 mL) to remove the mineral oil and any unreacted skatole. Discard the organic layers.

-

Acidify the aqueous layer to a pH of ~2 by the dropwise addition of 1 M HCl. The product should precipitate as a white or off-white solid.

-

Extract the product from the acidified aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and wash with water (25 mL) and then brine (25 mL).

-

-

Purification and Isolation:

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1H-Indole-1-carboxylic acid, 3-methyl-.

-

Characterization and Quality Control

Confirm the identity and purity of the final product using standard analytical techniques. The N-carboxy group is known to be labile, and decarboxylation back to skatole can occur, especially under heat or acidic/basic conditions.

3.1. Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~8.2-8.4 (d, 1H, Ar-H), 7.2-7.6 (m, 4H, Ar-H), 2.4 (s, 3H, -CH₃). Note: The N-COOH proton may not be observed or may appear as a very broad signal. |

| ¹³C NMR (CDCl₃) | δ ~150-152 (C=O), ~138 (Ar-C), ~130 (Ar-C), ~125 (Ar-CH), ~123 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-C), ~115 (Ar-CH), ~110 (Ar-C), ~10 (CH₃). |

| IR (KBr, cm⁻¹) | ~3200-2500 (broad, O-H stretch of carboxylic acid), ~1740-1720 (strong, C=O stretch of carbamic acid), ~1600, 1450 (C=C aromatic stretch). |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₀H₈NO₂⁻: 174.06. |

| Melting Point | Literature values may vary; compare to a standard if available. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete deprotonation due to inactive NaH or wet reagents/solvent. 2. Premature quenching of the indolyl anion. | 1. Use fresh NaH from a newly opened container. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 2. Maintain a strict inert atmosphere throughout the deprotonation and carboxylation steps. |

| Product is primarily Skatole | 1. The product decarboxylated during workup or purification. 2. Carboxylation step failed. | 1. Avoid excessive heat during solvent removal. Perform the acidic workup at 0°C and avoid prolonged exposure to strong acid. 2. Ensure the dry ice is freshly crushed and added in sufficient excess to the cold reaction mixture. |

| Formation of C-3 Carboxylated Isomer | 1. Reaction temperature was too high during or after anion formation. | 1. Strictly maintain low temperatures (-78°C) during the carboxylation step. Do not allow the reaction to warm significantly before the CO₂ is added.[1] |

Safety Precautions

-

Skatole: Possesses an extremely potent and unpleasant fecal odor.[3][4] Always handle in a well-ventilated fume hood.

-

Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle only under an inert atmosphere.

-

Anhydrous Solvents: THF and diethyl ether are highly flammable. Keep away from ignition sources.

-

Cryogenic Baths: Handle dry ice and acetone baths with appropriate cryogenic gloves to prevent thermal burns.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

References

- Song, L., & Li, F. (2026).

- Yoo, W. -J., Capdevila, M. G., Du, X., & Kobayashi, S. (2012). Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters.

- Berman, J. (2020). Skatole - A Natural Monstrosity in Perfume, Parliaments, Produce and Poop. American Council on Science and Health.

-

Wikipedia contributors. (n.d.). Skatole. Wikipedia. [Link]

-

American Chemical Society. (2012). Skatole. Molecule of the Week. [Link]

Sources

Strategic N-Functionalization: Application Note on 1H-Indole-1-carboxylic acid, 3-methyl- Esters

Executive Summary & Structural Definition

This Application Note addresses the strategic protection of 3-methylindole (Skatole) at the N1 position using carbamate derivatives, specifically generating 1H-Indole-1-carboxylic acid, 3-methyl-, esters .

While the prompt references "1H-Indole-1-carboxylic acid 3-methyl-", the free carbamic acid is chemically unstable (prone to spontaneous decarboxylation). In synthetic practice, this refers to the ester derivatives —most notably the tert-butyl ester (Boc ) or benzyl ester (Cbz ).

Why this strategy is critical:

-

C2-Functionalization: The N-carbamate group acts as a Directed Ortho Metalation (DoM) group, allowing lithiation at the C2 position, which is otherwise inaccessible in the parent skatole.

-

Oxidative Stability: 3-Methylindole is electron-rich and prone to oxidative polymerization (browning) and metabolic degradation (e.g., by CYP450s to 3-methyleneindolenine). N-acylation pulls electron density from the ring, stabilizing the scaffold during intermediate steps.

-

pKa Modulation: It masks the acidic N-H proton (pKa ~17), preventing side reactions with bases.

Strategic Analysis: The "DoM" Mechanism

The primary utility of converting 3-methylindole to its N-carboxylate form is to enable Directed Ortho Metalation (DoM) .

The CIPE Effect

Unlike N-alkyl indoles, N-Boc indoles possess a carbonyl oxygen that can coordinate with lithium reagents. This creates a Complex Induced Proximity Effect (CIPE) .

-

Coordination: The carbonyl oxygen coordinates the Lithium atom of t-BuLi or LDA.

-

Deprotonation: This holds the base in close proximity to the C2-proton, lowering the activation energy for deprotonation.

-

Result: Exclusive lithiation at C2, rather than the thermodynamically favored benzylic deprotonation at the C3-methyl group.

Visualizing the Pathway

The following diagram illustrates the protection, activation (lithiation), and functionalization workflow.

Caption: Workflow for N-Boc protection enabling C2-lithiation via Complex Induced Proximity Effect (CIPE).

Detailed Protocols